molecular formula C9H15N B15326108 1-Ethyl-4-ethynylpiperidine

1-Ethyl-4-ethynylpiperidine

Cat. No.: B15326108
M. Wt: 137.22 g/mol
InChI Key: BINSJKUZTYWDEH-UHFFFAOYSA-N
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Description

1-Ethyl-4-ethynylpiperidine is a heterocyclic organic compound that belongs to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the first position and an ethynyl group at the fourth position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-ethynylpiperidine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-ethylpiperidine with acetylene in the presence of a strong base, such as sodium amide, to introduce the ethynyl group at the fourth position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-ethynylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-4-ethynylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Ethyl-4-ethynylpiperidine involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrogen atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-4-ethynylpiperidine is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-ethyl-4-ethynylpiperidine

InChI

InChI=1S/C9H15N/c1-3-9-5-7-10(4-2)8-6-9/h1,9H,4-8H2,2H3

InChI Key

BINSJKUZTYWDEH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)C#C

Origin of Product

United States

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